molecular formula C11H15Cl B13152258 1-(1-Chlorobutan-2-YL)-2-methylbenzene

1-(1-Chlorobutan-2-YL)-2-methylbenzene

Katalognummer: B13152258
Molekulargewicht: 182.69 g/mol
InChI-Schlüssel: CQWOYJFAJCHDJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chlorobutan-2-YL)-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a 1-chlorobutan-2-yl group and a methyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Chlorobutan-2-YL)-2-methylbenzene typically involves the chlorination of 2-methylbenzene (toluene) followed by the alkylation with 1-chlorobutane. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts alkylation reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and controlled reaction conditions is crucial to achieve high yields and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(1-Chlorobutan-2-YL)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

Major Products:

    Substitution: 1-(1-Hydroxybutan-2-yl)-2-methylbenzene.

    Oxidation: 1-(1-Chlorobutan-2-yl)-2-methylbenzoic acid.

    Reduction: 1-(1-Butan-2-yl)-2-methylbenzene.

Wissenschaftliche Forschungsanwendungen

1-(1-Chlorobutan-2-YL)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(1-Chlorobutan-2-YL)-2-methylbenzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by nucleophiles. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific pathways and molecular targets depend on the type of reaction and the conditions used.

Vergleich Mit ähnlichen Verbindungen

  • 1-(1-Chlorobutan-2-yl)-3-methylbenzene
  • 1-(1-Chlorobutan-2-yl)-4-methylbenzene
  • 1-(1-Chlorobutan-2-yl)-2-ethylbenzene

Uniqueness: 1-(1-Chlorobutan-2-YL)-2-methylbenzene is unique due to the specific positioning of the methyl and chlorobutan-2-yl groups on the benzene ring. This unique structure influences its reactivity and the types of reactions it can undergo, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C11H15Cl

Molekulargewicht

182.69 g/mol

IUPAC-Name

1-(1-chlorobutan-2-yl)-2-methylbenzene

InChI

InChI=1S/C11H15Cl/c1-3-10(8-12)11-7-5-4-6-9(11)2/h4-7,10H,3,8H2,1-2H3

InChI-Schlüssel

CQWOYJFAJCHDJQ-UHFFFAOYSA-N

Kanonische SMILES

CCC(CCl)C1=CC=CC=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.